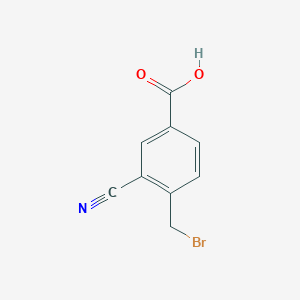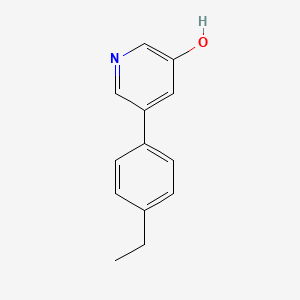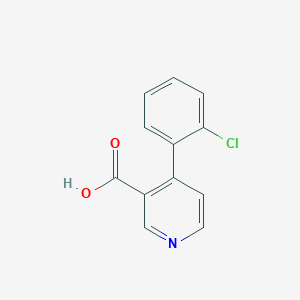
4-(2-Fluoro-4-methylphenyl)phenol
Overview
Description
“4-(2-Fluoro-4-methylphenyl)phenol” is also known as “2-Fluoro-4-methylphenol”. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is insoluble in water .
Molecular Structure Analysis
The molecular formula of “4-(2-Fluoro-4-methylphenyl)phenol” is C7H7FO . The average mass is 126.128 Da and the monoisotopic mass is 126.048096 Da .Chemical Reactions Analysis
Phenols, including “4-(2-Fluoro-4-methylphenyl)phenol”, are highly reactive towards electrophilic aromatic substitution. They are often so activating that electrophilic addition is difficult to limit to a single addition .Scientific Research Applications
Labelled Organophosphorus Pesticides Synthesis
Yoshitake, Kanamaru, Shono, and Nakatsuka (1979) described the synthesis of carbon-14 labelled o-(2,6-dichloro-4-methylphenyl) O,O-dimethyl phosphorothioate, a fungicide, using 4-methyl-14C-Phenol. This study illustrates the utilization of phenolic compounds in the synthesis of labelled pesticides for metabolic studies (Yoshitake et al., 1979).
Antimycobacterial Activity of Phenol Derivatives
Ali and Yar (2007) explored the synthesis of novel phenol derivatives, including 4-[5-(4-Fluoro phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol, which demonstrated significant antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007).
Fluorescent Chemosensors Development
Roy (2021) discussed the use of 4-Methyl-2,6-diformylphenol (DFP) derivatives as a platform for developing chemosensors to detect various metal ions, anions, and neutral molecules, highlighting the significance of phenolic compounds in sensor technology (Roy, 2021).
Organic Light-Emitting Diodes (OLEDs)
Jin et al. (2014) developed heteroleptic iridium(III) complexes using 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as ancillary ligands, demonstrating their application in creating efficient OLEDs with low efficiency roll-off (Jin et al., 2014).
Corrosion Inhibition
Shanbhag et al. (2007) investigated the inhibition effect of phenol derivatives, including 4-[(E)-(4-fluorophenylimino)methyl]phenol, on the corrosion of mild steel in hydrochloric acid. This study highlights the application of phenolic compounds in corrosion protection (Shanbhag et al., 2007).
Mechanism of Action
Phenol, a related compound, is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis. In high concentrations when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Safety and Hazards
properties
IUPAC Name |
4-(2-fluoro-4-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-2-7-12(13(14)8-9)10-3-5-11(15)6-4-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZULHEZKCRLDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683440 | |
| Record name | 2'-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-methylphenyl)phenol | |
CAS RN |
1261911-45-8 | |
| Record name | 2'-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



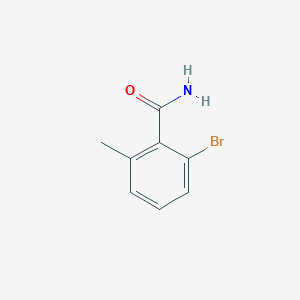
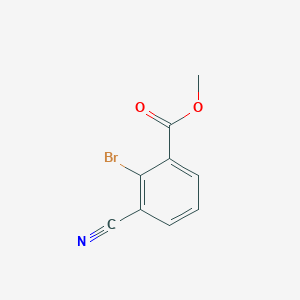

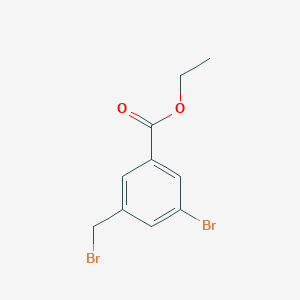

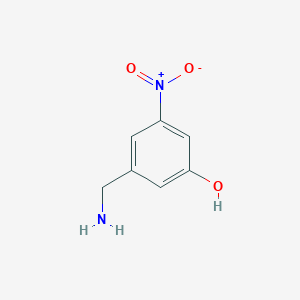
![3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B3228194.png)
